molecular formula C14H12ClIN2O2 B2412388 1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone CAS No. 477871-93-5

1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone

Cat. No.: B2412388
CAS No.: 477871-93-5
M. Wt: 402.62
InChI Key: WBCNLTUZUMIVND-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone is a synthetic organic compound that features a chlorophenyl group and a pyrimidinyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the chlorophenyl intermediate.

    Introduction of the Pyrimidinyl Group: The intermediate is then reacted with 5-iodo-2,6-dimethyl-4-pyrimidinol under suitable conditions to introduce the pyrimidinyl group.

    Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the pyrimidinyl group to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and pyrimidinyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-[(5-bromo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)-2-[(5-fluoro-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClIN2O2/c1-8-13(16)14(18-9(2)17-8)20-7-12(19)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCNLTUZUMIVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC(=O)C2=CC=C(C=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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